2,3-ジ(テトラデシルオキシ)プロパン-1-オール

概要

説明

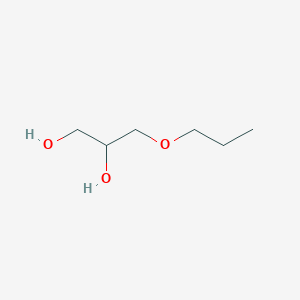

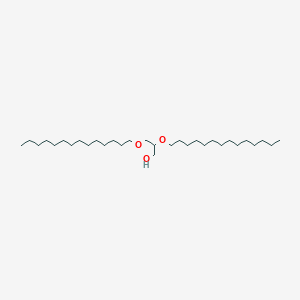

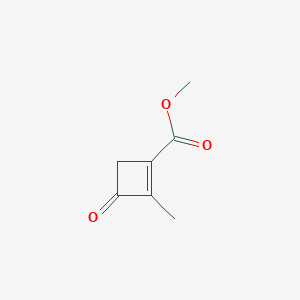

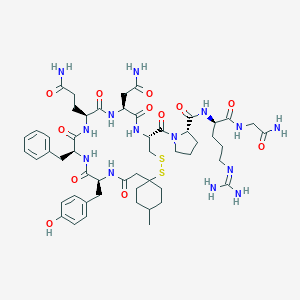

"2,3-Di(tetradecoxy)propan-1-ol" is a type of glycerol ether, a class of compounds characterized by their glycerol backbone substituted with ether-linked alkyl groups. Glycerol ethers are significant in various applications due to their unique chemical and physical properties. The specific structure of "2,3-Di(tetradecoxy)propan-1-ol" suggests it has two tetradecyl (C14) ether groups attached at the 2nd and 3rd positions of a propan-1-ol molecule.

Synthesis Analysis

The synthesis of complex glycerol ethers like "2,3-Di(tetradecoxy)propan-1-ol" often involves etherification reactions, where an alcohol group reacts with an alkyl halide or sulfonate ester in the presence of a base. This type of reaction can be facilitated by catalysts to improve yield and selectivity (Prasse, M. et al., 1999).

Molecular Structure Analysis

The molecular structure of glycerol ethers can be elucidated using techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and MS (Mass Spectrometry). These methods provide insights into the compound's conformation, bonding, and overall molecular architecture (Toda, F. et al., 1985).

Chemical Reactions and Properties

Glycerol ethers like "2,3-Di(tetradecoxy)propan-1-ol" can undergo various chemical reactions, including oxidation, reduction, and further etherification. Their reactivity is influenced by the ether linkages and the presence of the primary alcohol group (Butera, R. et al., 2020).

科学的研究の応用

網膜への遺伝子導入

合成カチオン性脂質である2,3-ジ(テトラデシルオキシ)プロパン-1-アミンをベースとする新規製剤は、ポソルベート80と組み合わせて、ラット網膜にpCMS-EGFPプラスミドを導入するために使用されてきました . このアプリケーションは、特に網膜遺伝子治療の目的において有望です .

リポプレックスの製剤

この化合物は、リポプレックスの製剤に使用されてきました。リポプレックスは、脂質とDNAの複合体です。 これらのリポプレックスは、サイズ、電荷、およびDNAを凝縮、保護、放出する能力に関して特徴付けられています .

インビトロトランスフェクション研究

この化合物を用いて、インビトロトランスフェクション研究が行われました。 これらの研究は、HEK-293細胞とARPE-19細胞で行われました .

酵素消化に対する保護

この化合物を用いて製剤化されたリポプレックスは、酵素消化に対する保護能力について研究されてきました .

インビボトランスフェクション研究

この化合物を用いて、インビボトランスフェクション研究も行われています。 ラットの眼への硝子体注射と網膜下注射の後、EGFPの発現が監視されました .

カチオン性脂質の合成

2,3-ジ(テトラデシルオキシ)プロパン-1-アミンは、遺伝子導入のためのリポプレックスの製剤など、さまざまな用途で合成可能なカチオン性脂質です .

将来の方向性

作用機序

Target of Action

The primary target of 2,3-Di(tetradecoxy)propan-1-ol is the retina , specifically the photoreceptors and retinal pigment epithelial cells . This compound is used in the formulation of cationic lipids for efficient gene delivery to the retina .

Mode of Action

2,3-Di(tetradecoxy)propan-1-ol is used in the formulation of lipoplexes, which are complexes of cationic lipids and DNA . These lipoplexes interact with their targets (retinal cells) and deliver the DNA into these cells . The DNA is protected from enzymatic digestion by the lipoplexes .

Biochemical Pathways

It is known that the compound plays a role in the process of gene delivery, which can influence various biochemical pathways depending on the specific genes being delivered .

Pharmacokinetics

It is known that the lipoplexes formulated with this compound have a hydrodynamic diameter of 200 nm and are positively charged . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.

Result of Action

The primary result of the action of 2,3-Di(tetradecoxy)propan-1-ol is the efficient delivery of genes to the retina . This results in the transfection of retinal cells, including photoreceptors and retinal pigment epithelial cells . The specific molecular and cellular effects would depend on the genes being delivered.

Action Environment

The action of 2,3-Di(tetradecoxy)propan-1-ol can be influenced by various environmental factors. For instance, the efficiency of gene delivery can be affected by the physiological environment of the retina . .

特性

IUPAC Name |

2,3-di(tetradecoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJHLVPJJCPWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H64O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935368 | |

| Record name | 2,3-Bis(tetradecyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1561-55-3 | |

| Record name | 1,2-Di-O-tetradecylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ditetradecylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(tetradecyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)

![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)